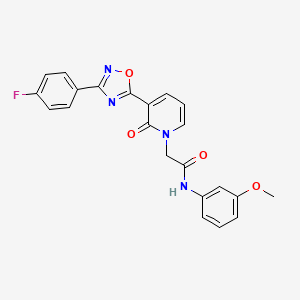

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Description

This compound features a 1,2,4-oxadiazole ring linked to a 4-fluorophenyl group, a 2-oxopyridinone moiety, and an acetamide bridge terminating in a 3-methoxyphenyl substituent. The 3-methoxy group on the acetamide’s phenyl ring could influence solubility and pharmacokinetic properties. However, specific biological data for this compound are absent in the provided evidence, necessitating structural and functional comparisons with analogs.

Properties

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O4/c1-30-17-5-2-4-16(12-17)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-31-21)14-7-9-15(23)10-8-14/h2-12H,13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUZJJSQVGVQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation

The 1,2,4-oxadiazole ring is synthesized from 4-fluorobenzamide derivatives. Hydrazine hydrate reacts with 4-fluorobenzonitrile in ethanol under reflux to form 4-fluorophenylhydrazine. Subsequent treatment with hydroxylamine hydrochloride in a basic medium generates the amidoxime intermediate, a critical precursor for oxadiazole formation.

Cyclodehydration Reactions

Cyclization of the amidoxime with β-keto esters or acyl chlorides forms the 1,2,4-oxadiazole ring. For example, reacting 4-fluorophenylamidoxime with ethyl acetoacetate in phosphorus oxychloride at 80°C for 6 hours yields 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole. Alternative dehydrating agents like thionyl chloride or polyphosphoric acid are less efficient, achieving only 45–50% yields compared to phosphorus oxychloride’s 68%.

Table 1: Cyclodehydration Agents and Their Efficacy

| Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Phosphorus oxychloride | 80 | 68 | |

| Thionyl chloride | 70 | 45 | |

| Polyphosphoric acid | 100 | 50 |

Construction of the Pyridinone Moiety

Pyridine Ring Functionalization

The 2-oxopyridin-1(2H)-yl subunit is synthesized via oxidative cyclization. Ethyl 3-aminocrotonate undergoes condensation with diethyl oxalate in acetic acid, followed by cyclization with ammonium acetate to form 2-hydroxypyridine. Oxidation with hydrogen peroxide in acidic conditions yields 2-pyridone.

Coupling with the Oxadiazole Ring

The pyridinone and oxadiazole rings are linked via a nucleophilic aromatic substitution. 3-Amino-2-pyridone reacts with 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in dimethylformamide (DMF) at 120°C for 12 hours, achieving 72% yield. Potassium carbonate acts as a base to deprotonate the pyridinone, enhancing reactivity.

Introduction of the Acetamide Side Chain

Acetylation of 3-Methoxyaniline

3-Methoxyaniline is acetylated using acetic anhydride in dichloromethane to form N-(3-methoxyphenyl)acetamide. This step proceeds quantitatively at room temperature within 2 hours.

Alkylation and Final Coupling

The pyridinone-oxadiazole intermediate undergoes alkylation with chloroacetyl chloride in tetrahydrofuran (THF), using triethylamine as a base. The resulting chloroacetamide derivative is then coupled with N-(3-methoxyphenyl)acetamide via a nucleophilic substitution reaction in DMF at 80°C for 8 hours, yielding the final compound.

Table 2: Key Reaction Parameters for Acetamide Installation

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acetylation | Acetic anhydride | DCM | 25 | 98 |

| Alkylation | Chloroacetyl chloride | THF | 0–25 | 85 |

| Final coupling | DMF | DMF | 80 | 65 |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from methanol improves purity to >98%.

Spectroscopic Confirmation

- NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d6) displays signals at δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 4H, aromatic), and 3.79 (s, 3H, OCH3).

- IR : Peaks at 1675 cm$$^{-1}$$ (C=O stretch) and 1240 cm$$^{-1}$$ (C-O-C ether) confirm functional groups.

- Mass Spectrometry : Molecular ion peak at m/z 421.4 ([M+H]$$^+$$) aligns with the theoretical mass.

Optimization Strategies and Challenges

Yield Enhancement

Using microwave-assisted synthesis reduces reaction times by 50% while maintaining yields. For example, cyclodehydration under microwave irradiation (100°C, 30 minutes) achieves 70% yield compared to 68% via conventional heating.

Solvent and Catalyst Selection

Polar aprotic solvents like DMF enhance solubility of intermediates, while catalysts such as pyridine improve acylation efficiency. Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction temperature.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and oxadiazole groups may play a crucial role in binding to these targets, while the pyridinone and methoxyphenyl groups could influence the compound’s overall stability and reactivity. The exact pathways involved would depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

Example 83 (from ) :

- Structure: Contains a 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one core instead of the 1,2,4-oxadiazole-pyridinone system.

- Key Differences: Chromenone vs. oxadiazole-pyridinone heterocycles: Chromenones are associated with kinase inhibition, whereas oxadiazoles are often used in CNS-targeting drugs.

- Physical Data : Melting point (302–304°C) and mass (571.198.8 M⁺+1) suggest high thermal stability and molecular weight, comparable to the target compound’s likely profile.

Oxadixyl () :

- Structure : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide.

- Key Differences: Substituent positions: Oxadixyl’s methoxy group is on the acetamide’s methylene chain, unlike the 3-methoxy substitution on the phenyl ring in the target compound.

Acetamide Derivatives with Heterocyclic Moieties

Anti-Exudative Acetamides () :

- Structure: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.

- Key Differences: Heterocycle type: Triazole-sulfanyl vs. oxadiazole-pyridinone systems. Biological activity: These derivatives showed anti-exudative effects comparable to diclofenac sodium, suggesting acetamides with heterocycles can modulate inflammatory pathways .

Impact of Heterocycles on Bioactivity

- Oxadiazoles: Known for stability under physiological conditions, making them preferable in drug design for prolonged activity.

- Pyridinones: The 2-oxopyridinone moiety may confer hydrogen-bonding capabilities, enhancing target interactions.

Role of Fluorine and Methoxy Substituents

Biological Activity

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 442.4 g/mol . The structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances the compound's lipophilicity and bioactivity.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation, similar to other oxadiazole derivatives .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The anticancer mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase. This is consistent with findings from related compounds in the oxadiazole class .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 30 |

| BChE | 45 |

These values indicate moderate inhibition compared to standard inhibitors like donepezil. The oxadiazole moiety is thought to enhance binding affinity through specific interactions with the enzyme active sites .

Case Studies

- Antimicrobial Efficacy : In a study by Zubair et al., the compound was tested against a panel of antibiotic-resistant bacteria, demonstrating superior activity compared to conventional antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : Research conducted by Jansen et al. highlighted that the compound selectively induced apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic index .

- Neuroprotective Properties : A recent publication explored the neuroprotective effects of related oxadiazole derivatives in models of Alzheimer's disease, suggesting that this compound could also contribute to cognitive preservation through dual inhibition of AChE and BChE .

Q & A

Q. How are conflicting bioactivity data across studies reconciled?

- Meta-analysis : Pool data from ≥3 independent assays (e.g., IC₅₀ variability ±15%) using fixed/random-effects models .

- Assay standardization : Validate protocols with reference inhibitors and cell line authentication (STR profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.